molecular formula C11H16N2O2 B11685762 N'-(2-Furylmethylene)hexanohydrazide

N'-(2-Furylmethylene)hexanohydrazide

Cat. No.: B11685762
M. Wt: 208.26 g/mol
InChI Key: WDZXHBBASAKMFS-FMIVXFBMSA-N
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Description

N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- This compound is derived from the condensation reaction between furan-2-carbaldehyde and hexanehydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide typically involves the reaction of furan-2-carbaldehyde with hexanehydrazide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of hexanehydrazine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, inducing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

  • Structural Features : The presence of the furan ring imparts unique electronic properties to N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide, differentiating it from other hydrazones.
  • Reactivity : The compound’s reactivity towards electrophilic substitution is influenced by the electron-rich furan ring, making it distinct from other hydrazones with different aromatic systems.

Conclusion

N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and material science.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]hexanamide

InChI

InChI=1S/C11H16N2O2/c1-2-3-4-7-11(14)13-12-9-10-6-5-8-15-10/h5-6,8-9H,2-4,7H2,1H3,(H,13,14)/b12-9+

InChI Key

WDZXHBBASAKMFS-FMIVXFBMSA-N

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

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